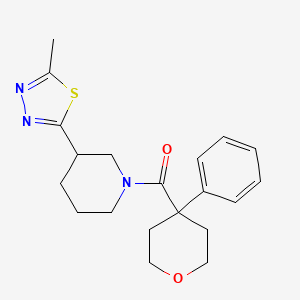
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine, also known as 3-MeTDP, is a synthetic molecule that has been studied for its potential to be used as a therapeutic drug. It is a member of the piperidine family of molecules and is composed of a five-membered heterocyclic ring with a methyl-thiadiazole moiety. 3-MeTDP has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Applications De Recherche Scientifique
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In particular, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to inhibit the growth of cancer cells. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to be used as an anti-inflammatory agent and for its potential to be used as an antidepressant.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine is thought to act as an antioxidant, which could potentially reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to inhibit the growth of cancer cells. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce inflammation and to act as an antidepressant. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce oxidative stress, which could potentially reduce the risk of certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include its low cost, its ease of synthesis, and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has been studied for its potential to reduce inflammation and to act as an antioxidant.
The limitations of using 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine in laboratory experiments include the lack of understanding of the mechanism of action and the lack of long-term safety data. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine has not been approved by the FDA for use in humans, and therefore should not be used in humans.
Orientations Futures
Future research should focus on further understanding the mechanism of action of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine and its potential to be used as a therapeutic agent for a variety of diseases. Additionally, further research should focus on the potential of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine to reduce inflammation and to act as an antioxidant. Additionally, further research should focus on the long-term safety and efficacy of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine. Finally, further research should focus on the potential of 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine to be used as an antidepressant and its potential to reduce oxidative stress.
Méthodes De Synthèse
3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl chloride. This reaction can be carried out in the presence of a base, such as pyridine, and yields 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine as the product. Additionally, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine can be synthesized from the reaction of 5-methyl-1,3,4-thiadiazol-2-ylamine with 4-phenyloxane-4-carbonyl bromide in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-21-22-18(26-15)16-6-5-11-23(14-16)19(24)20(9-12-25-13-10-20)17-7-3-2-4-8-17/h2-4,7-8,16H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZORCRPWVJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-phenyloxane-4-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromophenyl)acetamide](/img/structure/B6587307.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587313.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)
![4-methyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587326.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
![1-methyl-4-[5-methyl-4-(pyrrolidine-1-carbonyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B6587348.png)
![1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6587354.png)
![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)
![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)
![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)